![molecular formula C11H10BrNS B1609612 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole CAS No. 852180-42-8](/img/structure/B1609612.png)
4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole
Overview
Description
The compound is a derivative of thiazole, which is a heterocyclic compound. It has a bromomethyl group attached to the phenyl ring .
Synthesis Analysis
While specific synthesis methods for “4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole” are not available, bromomethyl compounds are often used as intermediates in organic synthesis . They can be involved in coupling reactions or other organic synthesis reactions .Molecular Structure Analysis
The molecular structure of similar compounds involves a bromomethyl group attached to a phenyl ring . The exact structure of “this compound” would need to be determined through further analysis.Scientific Research Applications
Anticancer Applications
4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole and related thiazole compounds have demonstrated significant potential in anticancer research. For instance, thiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including Hepatocellular carcinoma (HepG-2) cells. Compounds like 4-Methyl-2-phenylthiazole-5-carbohydrazide and its derivatives show promising results in vitro, suggesting their potential as pharmacophores in cancer treatment (Gomha et al., 2017). Additionally, thiazole compounds have been synthesized and tested for their antiproliferative activity against breast cancer cells (MCF7), with certain derivatives displaying comparable activity to standard drugs like Paclitaxel (Sonar et al., 2020).
Antimicrobial and Antifungal Applications
Research on thiazole derivatives also extends to their antimicrobial and antifungal properties. For example, a study synthesized novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, which were then evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014). Another study focused on synthesizing substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines, which exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacterial strains (Sapijanskaitė-Banevič et al., 2020).
Corrosion Inhibition
Thiazole derivatives, including those similar to this compound, have been investigated as corrosion inhibitors for metals. A study investigated thiazole compounds like 2-(N,N-dimethylamino) benzylidene imino-4-(4-methyl phenyl)-1,3-thiazole for their efficacy in inhibiting corrosion of mild steel in acidic solutions. These compounds demonstrated mixed-type inhibition, indicating their potential as corrosion inhibitors in industrial applications (Quraishi & Sharma, 2005).
properties
IUPAC Name |
4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUGTLOVQIQYNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428169 | |
Record name | 4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
852180-42-8 | |
Record name | 4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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